
2-(oxan-3-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxan-3-yl)propanal (2-OP) is an organic compound belonging to the class of oxanones, a family of cyclic ketones containing an oxygen atom in the ring. It is a colourless liquid with a sweet odour and a boiling point of 95°C. 2-OP has a wide range of applications in the fields of organic synthesis and pharmaceuticals, and is widely used as a building block for the synthesis of various compounds.
Mecanismo De Acción
2-(oxan-3-yl)propanal is a versatile reagent that can be used in a variety of reactions, such as nucleophilic addition, substitution, and condensation reactions. In nucleophilic addition reactions, 2-(oxan-3-yl)propanal acts as a nucleophile, reacting with electrophiles to form a new bond. In substitution reactions, 2-(oxan-3-yl)propanal can act as a leaving group, allowing the substitution of a different group into the molecule. In condensation reactions, 2-(oxan-3-yl)propanal can act as a catalyst, allowing the formation of a new bond between two molecules.
Biochemical and Physiological Effects
2-(oxan-3-yl)propanal has been found to have a wide range of biochemical and physiological effects. In animal studies, 2-(oxan-3-yl)propanal has been found to have anti-inflammatory and antioxidant effects. It has also been found to reduce the levels of lipid peroxidation and to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 2-(oxan-3-yl)propanal has been found to have antifungal and antimicrobial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(oxan-3-yl)propanal is a versatile reagent that can be used in a variety of lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it is relatively non-toxic and has low reactivity. However, it is important to note that 2-(oxan-3-yl)propanal is a flammable liquid and should be handled with care.
Direcciones Futuras
The potential applications of 2-(oxan-3-yl)propanal are vast, and there are many areas of research that could be explored. For example, further research could be done to explore the use of 2-(oxan-3-yl)propanal in the synthesis of new drugs and agrochemicals. Additionally, further research could be done to explore the biochemical and physiological effects of 2-(oxan-3-yl)propanal on different organisms. Finally, further research could be done to explore the potential applications of 2-(oxan-3-yl)propanal in the field of nanotechnology.
Métodos De Síntesis
2-(oxan-3-yl)propanal can be synthesized from the reaction of ethyl chloroacetate with sodium ethoxide in the presence of a catalyst. The reaction is as follows:
Ethyl chloroacetate + Sodium ethoxide → 2-(oxan-3-yl)propanal
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is kept between 0 and 10°C. The reaction is complete within 1-2 hours.
Aplicaciones Científicas De Investigación
2-(oxan-3-yl)propanal is widely used in the synthesis of various compounds, such as polymers, dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of polymers, such as polyethers, polyesters, and polyamides. Additionally, it is used in the synthesis of dyes, such as azo dyes and reactive dyes. In the pharmaceutical industry, 2-(oxan-3-yl)propanal is used in the synthesis of drugs, such as antimalarials, antifungals, and antibiotics. In the agrochemical industry, it is used in the synthesis of insecticides, herbicides, and fungicides.
Propiedades
IUPAC Name |
2-(oxan-3-yl)propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(5-9)8-3-2-4-10-6-8/h5,7-8H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJRTJRNUWQUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

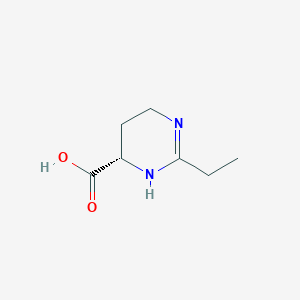
![tert-butyl N-[(4S)-4-aminopentyl]carbamate](/img/structure/B6619265.png)
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)
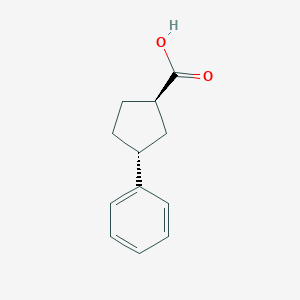
![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)
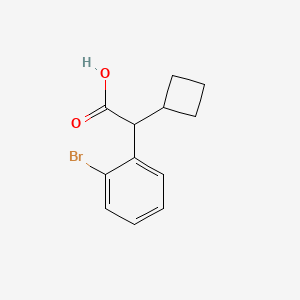



![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)
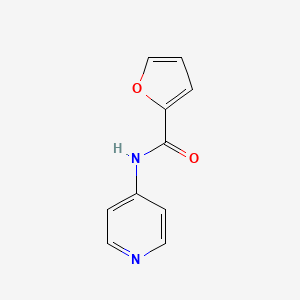
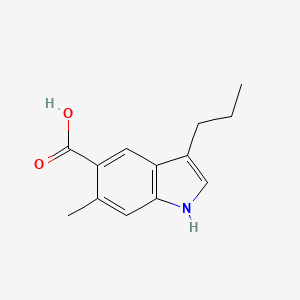
![4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B6619366.png)
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)